molecular formula C14H15N3O4S B2356018 Ethyl 3-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-2-carboxylate CAS No. 1327460-41-2

Ethyl 3-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-2-carboxylate

Cat. No. B2356018
CAS RN: 1327460-41-2
M. Wt: 321.35
InChI Key: RNOWSAJUPHEJDP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ester group (carboxylate), a thiophene ring, and a pyridazine ring. These functional groups suggest that the compound could have interesting chemical and physical properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives are often synthesized via heterocyclization of various substrates . The pyridazine ring could potentially be formed through condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide an accurate analysis .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the ester group might undergo hydrolysis or transesterification reactions. The thiophene and pyridazine rings could potentially participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of an ester group could impact its solubility in various solvents .

Scientific Research Applications

Synthesis and Biological Activity Evaluation

Novel Heterocycles Synthesis

Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was utilized as a building block for the synthesis of new heterocycles, leading to compounds with potent anticancer activity against colon HCT-116 human cancer cell line. This demonstrates the potential for derivatives of the complex thiophene carboxylate structures in cancer research (Abdel-Motaal et al., 2020).

Heterocyclic Compounds with Antimicrobial Activity

The synthesis of novel heterocyclic compounds utilizing thiophene carboxylate derivatives has shown promising results in antimicrobial activities. For instance, new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives were synthesized from 3-ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate, displaying antibacterial and antifungal activities (Faty et al., 2010).

Pyridine-2(1H)-thione Derivatives

The reactivity of 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide with ethyl 3-oxo-3-phenylpropanoate led to the synthesis of thio-substituted ethyl nicotinate derivatives, demonstrating the versatility of thiophene carboxylate derivatives in synthesizing various heterocyclic compounds with potential antimicrobial activity (Gad-Elkareem et al., 2011).

Antimicrobial Evaluation of Pyrimidine Derivatives

Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate was utilized in the synthesis of diverse pyrimidine derivatives, with some showing significant antimicrobial evaluation, highlighting the potential for developing antimicrobial agents from thiophene carboxylate derivatives (Farag et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Some thiophene derivatives have been associated with health risks . Therefore, appropriate safety precautions should be taken when handling this compound.

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of some thiophene and pyridazine derivatives, this compound could be of interest in medicinal chemistry .

properties

IUPAC Name

ethyl 3-methyl-5-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-4-21-14(20)12-8(2)7-10(22-12)15-13(19)9-5-6-11(18)17(3)16-9/h5-7H,4H2,1-3H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOWSAJUPHEJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=NN(C(=O)C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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